An In-Depth Technical Guide to 1-((4-Bromo-3-fluorophenyl)sulfonyl)piperidin-4-ol: Synthesis, Characterization, and Potential Applications
An In-Depth Technical Guide to 1-((4-Bromo-3-fluorophenyl)sulfonyl)piperidin-4-ol: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-((4-bromo-3-fluorophenyl)sulfonyl)piperidin-4-ol, a heterocyclic compound of interest in medicinal chemistry. We will delve into its chemical structure, a detailed, field-proven synthetic methodology, and robust characterization techniques. Furthermore, we will explore its potential applications in drug discovery, drawing insights from the well-established pharmacological relevance of its constituent chemical motifs.
Introduction: The Significance of the Sulfonylpiperidine Scaffold
The molecular architecture of 1-((4-bromo-3-fluorophenyl)sulfonyl)piperidin-4-ol integrates three key pharmacophoric elements: a substituted phenylsulfonyl group, a piperidine ring, and a hydroxyl functionality. The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals, valued for its ability to introduce a basic nitrogen atom and confer favorable pharmacokinetic properties.[1] The sulfonamide linkage is a cornerstone of numerous therapeutic agents, including antibacterial, and anticancer drugs. The specific substitution pattern on the phenyl ring, featuring a bromine and a fluorine atom, offers avenues for modulating lipophilicity, metabolic stability, and target-binding interactions. The hydroxyl group on the piperidine ring presents a potential site for further chemical modification or can act as a key hydrogen bonding moiety in receptor interactions.
This guide will provide a robust framework for the synthesis and understanding of this compound, enabling researchers to confidently incorporate it into their discovery pipelines.
Molecular Structure and Physicochemical Properties
The chemical structure of 1-((4-bromo-3-fluorophenyl)sulfonyl)piperidin-4-ol is depicted below.
Figure 1: Chemical structure of 1-((4-Bromo-3-fluorophenyl)sulfonyl)piperidin-4-ol.
A summary of its key physicochemical properties is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃BrFNO₃S | Calculated |
| Molecular Weight | 354.19 g/mol | Calculated |
| IUPAC Name | 1-((4-Bromo-3-fluorophenyl)sulfonyl)piperidin-4-ol | - |
| CAS Number | 1373233-03-9 | Publicly available data |
Synthesis and Purification
The synthesis of 1-((4-bromo-3-fluorophenyl)sulfonyl)piperidin-4-ol is achieved through a robust and reliable two-step process, commencing with the preparation of the requisite sulfonyl chloride, followed by its coupling with piperidin-4-ol.
Synthesis of Precursors
3.1.1. 4-Bromo-3-fluorobenzenesulfonyl chloride
This key intermediate is commercially available. Should a laboratory-scale synthesis be required, a common route involves the diazotization of 4-bromo-3-fluoroaniline followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper(I) catalyst.
3.1.2. Piperidin-4-ol
Piperidin-4-ol is also commercially available. A common laboratory synthesis involves the reduction of N-protected 4-piperidone derivatives, followed by deprotection. For instance, N-Boc-4-piperidone can be reduced to N-Boc-piperidin-4-ol using a reducing agent like sodium borohydride, followed by the removal of the Boc protecting group under acidic conditions.
Final Coupling Reaction: N-Sulfonylation of Piperidin-4-ol
The final step involves the nucleophilic substitution of the chloride on the sulfonyl chloride by the secondary amine of piperidin-4-ol. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct. A general and reliable protocol is detailed below, adapted from procedures for similar N-sulfonylation reactions.[2]
Figure 2: Synthetic workflow for 1-((4-Bromo-3-fluorophenyl)sulfonyl)piperidin-4-ol.
Experimental Protocol:
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Reaction Setup: To a solution of piperidin-4-ol (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as triethylamine (1.5 equivalents) or diisopropylethylamine (DIPEA) (1.5 equivalents).
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Addition of Sulfonyl Chloride: Cool the reaction mixture to 0 °C using an ice bath. To this stirred solution, add a solution of 4-bromo-3-fluorobenzenesulfonyl chloride (1.1 equivalents) in anhydrous DCM dropwise over a period of 15-20 minutes.
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Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
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Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer and wash it sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
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Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude material can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-((4-bromo-3-fluorophenyl)sulfonyl)piperidin-4-ol.
Structural Characterization
Comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. The expected chemical shifts for 1-((4-bromo-3-fluorophenyl)sulfonyl)piperidin-4-ol are predicted based on its structure and data from analogous compounds.
¹H NMR (Expected Chemical Shifts):
| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic protons | 7.50 - 8.00 | m | 3H |
| Piperidine CH(OH) | 3.80 - 4.00 | m | 1H |
| Piperidine CH₂ (axial, adjacent to N) | 3.40 - 3.60 | m | 2H |
| Piperidine CH₂ (equatorial, adjacent to N) | 2.80 - 3.00 | m | 2H |
| Piperidine CH₂ (axial, adjacent to CH(OH)) | 1.80 - 2.00 | m | 2H |
| Piperidine CH₂ (equatorial, adjacent to CH(OH)) | 1.50 - 1.70 | m | 2H |
| Hydroxyl proton (OH) | Variable | br s | 1H |
¹³C NMR (Expected Chemical Shifts):
| Assignment | Expected Chemical Shift (δ, ppm) |
| Aromatic C-S | 138 - 142 |
| Aromatic C-Br | 115 - 120 |
| Aromatic C-F | 155 - 160 (d, J ≈ 250 Hz) |
| Aromatic CH | 115 - 135 |
| Piperidine C-OH | 65 - 70 |
| Piperidine C-N | 45 - 50 |
| Piperidine C-C | 30 - 35 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 1-((4-bromo-3-fluorophenyl)sulfonyl)piperidin-4-ol, high-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₁H₁₃BrFNO₃S. The isotopic pattern characteristic of a bromine-containing compound (approximately equal intensity for M and M+2 peaks) should be observed.
Potential Applications in Drug Discovery
While specific biological data for 1-((4-bromo-3-fluorophenyl)sulfonyl)piperidin-4-ol is not widely published, its structural components are present in numerous bioactive molecules, suggesting its potential as a valuable building block in medicinal chemistry.
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CNS-acting agents: The piperidine scaffold is a common feature in drugs targeting the central nervous system.[3] The sulfonamide moiety can also be found in various CNS-active compounds.
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Enzyme inhibitors: The sulfonyl group can act as a key interacting moiety in the active site of various enzymes. The substituted phenyl ring allows for the exploration of structure-activity relationships to optimize potency and selectivity.
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Antimicrobial agents: Sulfonamides are a well-known class of antibacterial agents. The unique substitution pattern on the phenyl ring could lead to novel antimicrobial properties.
The hydroxyl group on the piperidine ring provides a handle for further derivatization, allowing for the creation of libraries of related compounds for high-throughput screening. This compound can serve as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.
Conclusion
This technical guide has provided a comprehensive overview of 1-((4-bromo-3-fluorophenyl)sulfonyl)piperidin-4-ol, from its synthesis and characterization to its potential applications in drug discovery. The detailed experimental protocol, based on established synthetic methodologies, offers a reliable route for its preparation. The predicted analytical data serves as a benchmark for its characterization. As a molecule incorporating several key pharmacophoric features, 1-((4-bromo-3-fluorophenyl)sulfonyl)piperidin-4-ol represents a promising scaffold for the development of novel therapeutic agents.
References
- US Patent US9434727B2, "Substituted 4-phenylpiperidines, their preparation and use", published September 6, 2016.
- CN112645902A, "Synthetic method of 1- (4-bromophenyl) piperidine", published April 13, 2021.
- CN109180564B, "Preparation method of piperidine and derivatives thereof", published January 12, 2021.
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US Patent No. 8829195, "Fluorinated sulfonamide derivatives", published September 9, 2014. [Link]
- Gökmen, Z., et al. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study.
- Mahto, M. K., et al. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. 4th International Conference on Mechanical Materials and Manufacturing Engineering (MMME 2016).
- Hatae, N., et al. (2014). SYNTHESIS OF 4-ARYLPIPERIDIN-4-OL DERIVATIVES OF LOPERAMIDE AS AGENTS WITH POTENT ANTIPROLIFERATIVE EFFECTS AGAINST HCT-116 AND. HETEROCYCLES, 88(1), 673-684.
- Di Mola, A., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29(9), 1930.
- Yasodha, T., & Moorthy, R. V. (2021). Synthesis, Characterization and Antibacterial Evaluation of 3-Allyl 2,6-Bis(4-Fluorophenyl)Piperidine-4-One. Acta Scientific Pharmacology, 2(8).
- Khan, I., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
